6,11-dihydro-5H-benzo[b]carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22044-93-5 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6,11-dihydro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H13N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-8,17H,9-10H2 |
InChI Key |
ISIMQKUGRYBTPI-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
Canonical SMILES |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical and Conventional Synthetic Routes to Benzo[b]carbazole and its Derivatives
The construction of the tetracyclic framework of benzo[b]carbazoles has been achieved through a variety of classical and modern synthetic methods. These approaches often involve the strategic formation of one or more rings through annulation or cyclization reactions, starting from appropriately substituted precursors.
Annulation Reactions for Benzo[b]carbazole Core Construction
A highly efficient method for the synthesis of substituted benzo[b]carbazoles involves a palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. nih.govrsc.orgorganic-chemistry.org This reaction proceeds under mild conditions and affords 6-(3-indolyl)benzo[b]carbazoles with good yields and excellent regioselectivity. The process is believed to occur through a sequence of events including a double addition of indoles to the aldehyde, followed by unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and finally an oxidative aromatization step to yield the final product. nih.govrsc.org
| 2-Vinylbenzaldehyde Derivative | Indole (B1671886) Derivative | Product | Yield (%) |
| 2-Vinylbenzaldehyde | 1-Methyl-1H-indole | 6-(1-Methyl-1H-indol-3-yl)-5H-benzo[b]carbazole | 85 |
| 4-Methoxy-2-vinylbenzaldehyde | 1-Methyl-1H-indole | 2-Methoxy-6-(1-methyl-1H-indol-3-yl)-5H-benzo[b]carbazole | 78 |
| 4-Chloro-2-vinylbenzaldehyde | 1-Methyl-1H-indole | 2-Chloro-6-(1-methyl-1H-indol-3-yl)-5H-benzo[b]carbazole | 72 |
| 2-Vinylbenzaldehyde | 5-Bromo-1-methyl-1H-indole | 6-(5-Bromo-1-methyl-1H-indol-3-yl)-5H-benzo[b]carbazole | 65 |
Table 1: Examples of Cascade Annulation of 2-Vinylbenzaldehydes with Indoles nih.govorganic-chemistry.org
The construction of the benzo[b]carbazole skeleton can also be achieved through the annulation of various heteroaromatic precursors. These methods leverage the inherent reactivity of the heterocyclic starting materials to build the fused ring system. For instance, copper(II) triflate has been utilized as a catalyst in the heteroannulation of indoles to construct the benzo[b]carbazole framework. researchgate.net Another approach involves the reaction of aminocarbazole with 2-methyl-4-chloroquinoline, promoted by a copper(I) iodide catalyst, which after cyclization, yields benzo[h]carbazol[3,2-b] nih.govdntb.gov.uanaphthyridines, demonstrating a heteroaromatic annulation strategy. researchgate.net
| Heteroaromatic Precursor 1 | Heteroaromatic Precursor 2 | Catalyst/Reagent | Product | Yield (%) |
| Indole | 2-(2-(Alkynyl)benzylidene)malonates | Cu(OTf)2 | Functionalized 5H-benzo[b]carbazol-6-yl ketones | up to 98 |
| Aminocarbazole | 2-Methyl-4-chloroquinoline | CuI, then PPA | Benzo[h]carbazol[3,2-b] nih.govdntb.gov.uanaphthyridine derivative | High |
| 3-Nitroindole | Alkylidene azlactones | Base | 4-Hydroxycarbazole derivative | up to 84 |
Table 2: Examples of Heteroaromatic Annulation Approaches researchgate.netresearchgate.net
Both intramolecular and intermolecular annulation strategies utilizing pre-functionalized precursors are powerful tools for synthesizing the benzo[b]carbazole core. Intramolecular approaches involve the cyclization of a single molecule containing all the necessary components. For example, the synthesis of benzo[a]carbazole derivatives can be achieved via the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds using a solid acidic catalyst. nih.govrsc.org This reaction proceeds at high temperatures to afford the desired products in good yields. nih.gov
Intermolecular annulation, on the other hand, involves the reaction of two or more different molecules. A notable example is the metal-free [2+2+2] annulation of indoles, ketones, and nitroolefins promoted by ammonium (B1175870) iodide, which provides a regioselective route to a variety of carbazole (B46965) derivatives. organic-chemistry.org
| Precursor(s) | Reaction Type | Catalyst/Reagent | Product | Yield (%) |
| 3-Cyanoacetamide pyrrole derivative | Intramolecular Annulation | AC-SO3H | Benzo[a]carbazole derivative | 73 |
| Indole, Cyclohexanone, Nitroolefin | Intermolecular [2+2+2] Annulation | NH4I | Tetrahydrocarbazole derivative | 95 |
| 3-Triflato-2-pyrone, Alkynyl aniline | Intermolecular Annulation | Base, Heat | Substituted carbazole | High |
| Dihydroisobenzofuran, Indole | Intermolecular Annulation | Copper catalyst | Indolyl benzo[b]carbazole | Good |
Table 3: Examples of Intramolecular and Intermolecular Annulation Reactions organic-chemistry.orgnih.govnih.govoregonstate.edu
Benzannulation, the formation of a benzene (B151609) ring, is a key strategy for constructing the carbocyclic portion of the benzo[b]carbazole system. A novel and efficient method for the benzannulation of indoles to carbazoles employs γ-carbonyl tert-butylperoxide as a diene building block. nih.gov This approach has been successfully applied to the total synthesis of naturally occurring carbazole alkaloids. nih.gov Furthermore, a flexible, regioselective benzannulation of functionally enhanced indole-3-carbaldehydes with ynones or alkynoates provides access to a wide range of multifunctional carbazoles in a one-pot operation. nih.gov
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |
| Indole | γ-Carbonyl tert-butylperoxide | Not specified | Carbazole derivative | Not specified |
| 2-(2-Oxo-2-arylethyl)indole-3-carbaldehyde | Ynone or Alkynoate | Not specified | Multifunctional carbazole | Not specified |
| Indole | Furan-olefin (intramolecular) | Heat | Benzo[b]carbazole | Good |
Table 4: Examples of Benzannulation Reactions nih.govnih.govrsc.org
Cycloaromatization and Cyclodehydration Approaches
Cycloaromatization reactions provide another effective route to the benzo[b]carbazole core. A visible-light-induced cycloaromatization of highly functionalized 2,3-disubstituted indoles has been developed for the synthesis of 5,6-diarylbenzo[a]carbazoles. researchgate.net This process involves a sequence of a 6π-electrocyclization followed by a β-elimination. researchgate.net
Cyclodehydration is also a viable strategy. For instance, the cyclodehydration of 3-benzylcyclohexanol can lead to the formation of polycyclic compounds, a principle that can be extended to the synthesis of the carbazole framework. rsc.org
| Precursor | Method | Conditions | Product |
| 2,3-Disubstituted indole | Visible Light-Induced Cycloaromatization | Visible light | 5,6-Diarylbenzo[a]carbazole |
| 3-Benzylcyclohexanol | Cyclodehydration | Not specified | Polycyclic compound |
Table 5: Examples of Cycloaromatization and Cyclodehydration Approaches researchgate.netrsc.org
Cycloaromatization of Keteneimines
The synthesis of carbazole nuclei, the core structure of 6,11-dihydro-5H-benzo[b]carbazole, can be achieved through various strategies, including the cycloaromatization of keteneimines. While direct synthesis of the target compound via this specific method is not extensively detailed in the provided results, the general principle involves the formation of the carbazole skeleton through cyclization reactions. These methods often utilize transition metal catalysts to facilitate the construction of the fused ring system. Strategies such as hydroarylations, C-H activations, and annulations are common in modern carbazole synthesis. rsc.org
Domino Isomerization/Cyclodehydration of Substituted 2-[(Indoline-3-ylidene)(methyl)]benzaldehyde Derivatives
A highly efficient, iron-catalyzed domino reaction has been developed for the synthesis of substituted benzo[b]carbazole derivatives. acs.orgnih.gov This method starts from substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives, which undergo an isomerization followed by a cyclodehydration sequence. acs.orgnih.gov The necessary precursors are readily synthesized in high yields through a palladium-catalyzed domino Heck–Suzuki coupling of 2-bromo-N-propargylanilide derivatives. acs.orgnih.gov This two-stage domino strategy is noted for its efficiency and broad applicability. acs.orgnih.gov
| Catalyst | Reaction Type | Starting Material | Product | Yield | Ref. |
| Iron | Domino Isomerization/Cyclodehydration | 2-[(Indoline-3-ylidene)(methyl)]benzaldehyde derivatives | Substituted benzo[b]carbazole derivatives | High | acs.orgnih.gov |
Synthesis from Specific Precursors
Utilizing 1-[(2-Nitrophenyl)acetyl]phenylacetic Acids
While a direct synthesis of this compound from 1-[(2-nitrophenyl)acetyl]phenylacetic acids is not explicitly described, related nitro-substituted precursors are commonly used in the synthesis of complex heterocyclic systems. For instance, the reduction of a nitro group to an amine is a key step in intramolecular cyclizations to form nitrogen-containing heterocycles. nih.gov In a similar vein, o-nitrobenzyl derivatives can be used to generate carbanions that react with aldehydes, followed by reduction of the nitro group and subsequent intramolecular cyclization to form dibenzazepine (B1670418) scaffolds. nih.gov This suggests a potential, albeit unconfirmed, pathway where 1-[(2-nitrophenyl)acetyl]phenylacetic acids could be transformed into intermediates suitable for cyclization into the benzo[b]carbazole framework.
Routes from 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehydes
The chemistry of 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes provides a pathway to 5H-benzo[b]carbazole-6,11-diones. researchgate.net These diones are closely related to the target compound and can potentially be reduced to form this compound. The synthesis involves the intramolecular cyclization of the nitro-substituted precursor. researchgate.net
Approaches from Indolo[1,2-b]isoquinoline-6,11-quinone
A versatile method for synthesizing 6,11-disubstituted 5H-benzo[b]carbazoles involves the sequential regioselective addition of organolithium reagents to indolo[1,2-b]isoquinoline-6,11-quinone. cdnsciencepub.comresearchgate.netresearchgate.net This is followed by the reduction of the intermediate diol, which is not isolated, using sodium borohydride. cdnsciencepub.comresearchgate.netresearchgate.net This tandem reaction allows for the introduction of various substituents at the 6 and 11 positions of the benzo[b]carbazole core. cdnsciencepub.comresearchgate.netresearchgate.net For example, the combination of methyllithium (B1224462) and lithium triethylborohydride (Super Hydride) yields 6-methylbenzo[b]carbazole. cdnsciencepub.comresearchgate.net
| Reagents | Precursor | Intermediate | Product | Ref. |
| 1. Organolithium reagent2. Sodium borohydride | Indolo[1,2-b]isoquinoline-6,11-quinone | Diol (not isolated) | 6,11-disubstituted 5H-benzo[b]carbazole | cdnsciencepub.comresearchgate.netresearchgate.net |
| 1. Methyllithium2. Lithium triethylborohydride | Indolo[1,2-b]isoquinoline-6,11-quinone | Diol (not isolated) | 6-Methylbenzo[b]carbazole | cdnsciencepub.comresearchgate.net |
Derivations from 2-Hydroxy-1,4-naphthoquinones
Benzo-fused carbazolequinones, which are structurally related to this compound, can be synthesized from (hetero)arylamino-naphthoquinones. nih.gov These precursors are often derived from 2-hydroxy-1,4-naphthoquinones. The synthetic strategies include dehydrogenative C-N and palladium-catalyzed C-C bond-forming transformations. nih.gov The resulting benzo-fused carbazolequinones could potentially be reduced to afford the this compound skeleton.
Preparation of 5H-benzo[b]carbazole-6,11-diones from Lactones
A notable method for the synthesis of 5H-benzo[b]carbazole-6,11-diones involves the intramolecular cyclization of benzoylindolecarboxylic acids, which can be derived from lactone-like precursors such as indole-2,3-dicarboxylic anhydrides.
One reported synthesis begins with 1-benzylindole-2,3-dicarboxylic anhydride. Reaction with anisoles can yield 1-benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acids. clockss.org Treatment of this acid with phosphorus pentachloride forms the corresponding acid chloride. Subsequent treatment with titanium(IV) chloride then facilitates the cyclization to produce 9-methoxy-5H-benzo[b]carbazole-6,11-dione. clockss.org A similar strategy has been employed starting from 1-benzenesulfonyl-2-(4-methoxybenzoyl)indole-3-carboxylic acid to also yield the 9-methoxy substituted dione (B5365651). clockss.org
In a related transformation, 1-benzyl-3-(4-methoxybenzyl)indole-2-carboxylic acid can be converted to 8-methoxy-5H-benzo[b]carbazole-6,11-dione. clockss.org Furthermore, subjecting 1-benzyl-2-(4-methoxybenzoyl)indole-3-carboxylic acid to phosphorus pentachloride followed by aluminum chloride has been shown to produce a mixture of 8-methoxy- and 9-methoxy-5H-benzo[b]carbazole-6,11-diones. clockss.org
Advanced Catalytic Approaches in Benzo[b]carbazole Synthesis
Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex molecules efficiently. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis of benzo[b]carbazole derivatives, offering high levels of selectivity and functional group tolerance.
Palladium-Catalyzed Reactions
Palladium catalysts are versatile and have been employed in a variety of transformations to construct the benzo[b]carbazole core, including direct C-H functionalization, cascade annulations, and cross-coupling reactions like the Stille and Suzuki reactions.
Direct C-C Bond Formation and C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of carbazoles and their benzo-fused analogues. This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient method.
One such method involves the intramolecular functionalization of an arene C-H bond. For instance, the cyclization of biaryl amides can be achieved using a palladium catalyst to form the carbazole ring system through the formation of a new C-N bond. nih.gov This strategy allows for controlled substitution patterns on the final carbazole product based on the design of the starting biaryl amide. nih.gov
In the context of benzo[b]carbazoles, palladium-catalyzed reactions have been utilized for direct C-C bond forming transformations in the synthesis of benzo-fused carbazolequinones. nih.gov These reactions are part of a broader effort to synthesize complex heterocyclic structures that are present in numerous biologically active compounds. nih.gov
| Starting Material Type | Catalyst System | Key Transformation | Product Type |
| Biaryl Amide | Palladium Catalyst | Intramolecular C-H Functionalization and C-N Bond Formation | Substituted Carbazoles |
| (Hetero)arylamino-naphthoquinones | Palladium Catalyst | Dehydrogenative C-C Bond Formation | Benzo-fused Carbazolequinones |
Cascade Annulation Employing Palladium Catalysts
Palladium-catalyzed cascade annulations provide an efficient route to substituted benzo[b]carbazoles. These one-pot reactions involve a sequence of bond-forming events, rapidly building molecular complexity from relatively simple starting materials.
A highly effective example is the cascade annulation of 2-vinylbenzaldehydes with indoles. nih.govdntb.gov.ua This reaction, catalyzed by palladium, proceeds under mild conditions to afford 6-(3-indolyl)benzo[b]carbazoles in good yields and with excellent regioselectivity. nih.govdntb.gov.ua Mechanistic studies suggest the reaction proceeds through a double C-H activation process. nih.gov
Another approach involves the palladium(II)-catalyzed hetero- and carboannulations of alkynes. This method utilizes aminopalladation of alkynes, followed by an intramolecular nucleophilic addition of the resulting carbon-palladium bond to a tethered cyano or aldehyde group. acs.org This operationally simple procedure allows for the direct synthesis of benzo[a]carbazoles with a wide tolerance for various substituents. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Key Features | Product |
| 2-Vinylbenzaldehyde | Indole | Palladium | Mild conditions, good yield, excellent regioselectivity | 6-(3-Indolyl)benzo[b]carbazole |
| Alkyne with tethered cyano/aldehyde | Amine | Palladium(II) | Operationally simple, wide substituent tolerance | Benzo[a]carbazole |
Stille Reaction Applications
While direct searches for Stille reactions specifically for the synthesis of this compound did not yield specific examples within the provided search results, the Stille reaction is a well-established palladium-catalyzed cross-coupling reaction. It involves the coupling of an organostannane with an organohalide or triflate. Given its versatility in forming C-C bonds, it represents a plausible, though not explicitly documented in the provided results, method for the construction of the benzo[b]carbazole skeleton, likely through the coupling of suitably functionalized indole and benzene derivatives.
Suzuki Coupling in Benzo[b]carbazole-6,11-dione Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction has been effectively applied to the synthesis of biaryl compounds and has found utility in the construction of complex heterocyclic systems.
In the context of benzo[b]carbazole-6,11-dione synthesis, while a direct application of Suzuki coupling to form the final quinone was not explicitly detailed in the provided search results, the synthesis of precursors for related structures often employs this methodology. For instance, the synthesis of bichalcones, which are precursors to some biflavonoids, has been achieved through a Suzuki-Miyaura reaction between a boronated chalcone (B49325) and a brominated chalcone. mdpi.com This highlights the potential of using Suzuki coupling to assemble the biaryl core, which could then be further elaborated to form the benzo[b]carbazole-6,11-dione structure. The synthesis of various aryl-substituted compounds often relies on the Suzuki coupling of arylboronic acids with aryl halides, a common strategy in medicinal and materials chemistry. nih.govthieme-connect.de
| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation |
| Arylboronic acid/ester | Aryl halide | Palladium catalyst and a base | C-C bond formation |
| Boronated Chalcone | Brominated Chalcone | PdCl₂(dppf) and NaOH | C-C bond formation |
| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Palladium catalyst and NaOH | C-C bond formation |
Lewis Acid-Mediated Reactions
Lewis acids are pivotal in the synthesis of complex heterocyclic systems such as the this compound core. They function by activating substrates, typically through coordination, to facilitate key bond-forming events like annulations, cycloadditions, and domino reactions. The strategic application of various Lewis acids, from metal triflates to boron-based compounds, allows for the construction of the carbazole skeleton under increasingly mild and selective conditions.
Zinc(II) Triflate Catalysis in Annulation Protocols
Zinc(II) triflate (Zn(OTf)₂), a mild and effective Lewis acid, has been utilized in the heteroannulation of 3-aminocarbazoles with substituted propargyl alcohols. rsc.org This methodology leads to the formation of pyrrolo[2,3-c]carbazoles, demonstrating a strategy for expanding the carbazole framework. The reaction proceeds with good regioselectivity and notable functional group tolerance, avoiding the need for additional ligands or additives. rsc.org The transformation is believed to proceed via the activation of the propargyl alcohol by the zinc catalyst, facilitating nucleophilic attack by the aminocarbazole followed by cyclization.
Table 1: Zinc(II) Triflate-Catalyzed Synthesis of Pyrrolo[2,3-c]carbazoles rsc.org
| 3-Aminocarbazole Substrate | Propargyl Alcohol Substrate | Yield (%) |
| 9-Ethyl-9H-carbazol-3-amine | 1-Phenylprop-2-yn-1-ol | 78 |
| 9-Ethyl-9H-carbazol-3-amine | 1-(p-Tolyl)prop-2-yn-1-ol | 82 |
| 9-Ethyl-9H-carbazol-3-amine | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 85 |
| 9-Ethyl-9H-carbazol-3-amine | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 75 |
| 6-Chloro-9-ethyl-9H-carbazol-3-amine | 1-Phenylprop-2-yn-1-ol | 72 |
Iron-Catalyzed Domino Reactions
Iron catalysts, valued for their low cost and environmental friendliness, have been employed in domino reactions to construct carbazole scaffolds. rsc.orgrsc.orgnih.govnih.gov One such strategy involves the iron-catalyzed cycloaddition of indoles with o-phthalaldehyde. rsc.org This process is thought to initiate with the Lewis acid-catalyzed addition of the indole to one of the aldehyde groups of o-phthalaldehyde. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused carbazole system. This method tolerates a variety of electron-rich and electron-poor functional groups on the indole substrate. rsc.org
Table 2: Iron-Catalyzed Cycloaddition of Indoles and o-Phthalaldehyde rsc.org
| Indole Substrate | Catalyst | Conditions | Yield (%) |
| Indole | FeCl₃ | MeOH, rt, 12 h | 88 |
| 5-Methylindole | FeCl₃ | MeOH, rt, 12 h | 85 |
| 5-Methoxyindole | FeCl₃ | MeOH, rt, 12 h | 92 |
| 5-Bromoindole | FeCl₃ | MeOH, rt, 12 h | 76 |
| 5-Nitroindole | FeCl₃ | MeOH, rt, 12 h | 72 |
Scandium(III) Triflate and Rhodium(II) Acetate (B1210297) Catalysis
Scandium(III) Triflate
Scandium(III) triflate (Sc(OTf)₃) is a unique and powerful Lewis acid known for its stability in water and its ability to act as a true catalyst in numerous organic transformations. oakwoodchemical.comwikipedia.org It is effective in promoting reactions such as aldol (B89426) additions, Friedel-Crafts reactions, and the synthesis of N-unprotected ketimines from ketones. wikipedia.orgorganic-chemistry.orgnih.gov In the context of heterocycle synthesis, Sc(OTf)₃ can activate carbonyl and imine functionalities, making it a suitable candidate for mediating cyclization reactions to form complex scaffolds like benzo[b]carbazoles, although specific literature for this exact transformation is nascent. organic-chemistry.orgresearchgate.net
Rhodium(II) Acetate
Rhodium(II) acetate (Rh₂(OAc)₄) and other rhodium(II) carboxylates are highly effective catalysts for C-N bond formation, particularly through the decomposition of azides. nih.gov The synthesis of carbazoles can be achieved from readily available biaryl azides using substoichiometric amounts of a rhodium(II) catalyst. The reaction proceeds via an intramolecular C-H amination mediated by a rhodium nitrenoid intermediate. The choice of the carboxylate ligand on the dirhodium catalyst can influence the reaction's conversion and selectivity. nih.gov For instance, electron-poor ligands like perfluorobutyrate can enhance reactivity compared to more electron-rich ligands. nih.gov
Table 3: Rhodium(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides nih.gov
| Biaryl Azide Substituent (R) | Rhodium Catalyst | Conditions | Yield (%) |
| H | Rh₂(O₂CC₃F₇)₄ | Dichloromethane, 60 °C | 84 |
| 4'-Me | Rh₂(O₂CC₃F₇)₄ | Dichloromethane, 60 °C | 85 |
| 4'-OMe | Rh₂(O₂CC₃F₇)₄ | Dichloromethane, 60 °C | 80 |
| 4'-F | Rh₂(O₂CC₃F₇)₄ | Dichloromethane, 60 °C | 91 |
| 4'-Br | Rh₂(O₂CC₃F₇)₄ | Dichloromethane, 60 °C | 83 |
Gold Catalysis
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for synthesizing carbazole frameworks through complex cascade reactions. researchgate.net One notable strategy involves the tricyclization of N-propargylanilines that contain a conjugated diyne moiety. acs.org This cascade reaction is initiated by the gold catalyst and proceeds through the formation of an indole intermediate with a concurrent rearrangement of the N-propargyl group. This is followed by intramolecular nucleophilic additions to form the tetracyclic fused carbazole system with 100% atom economy. acs.org Other gold-catalyzed methods include the annulation of azide-diynes with arenes and the hydroarylation of alkynes followed by cyclization. rsc.orgacs.org
Table 4: Gold-Catalyzed Tricyclization to Fused Carbazoles acs.org
| Diyne Moiety Substituent (R¹) | Aniline Substituent (R²) | Catalyst | Conditions | Yield (%) |
| Phenyl | H | [IPrAu(NCMe)]SbF₆ | Toluene (B28343), 130 °C, MW | 71 |
| 4-Methylphenyl | H | [IPrAu(NCMe)]SbF₆ | Toluene, 130 °C, MW | 75 |
| 4-Methoxyphenyl | H | [IPrAu(NCMe)]SbF₆ | Toluene, 130 °C, MW | 72 |
| Thiophen-2-yl | H | [IPrAu(NCMe)]SbF₆ | Toluene, 130 °C, MW | 65 |
| Phenyl | 5-Methyl | [IPrAu(NCMe)]SbF₆ | Toluene, 130 °C, MW | 68 |
Boron Lewis Acid Catalysis
Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and tris(pentafluorophenyl)borane (B72294) (BCF), are highly effective catalysts for constructing carbazole skeletons. rsc.orgmdpi.com A method developed by Reddy and others demonstrates the synthesis of carbazole analogs through a BF₃·OEt₂-catalyzed reaction between indole esters and propargylic alcohols. rsc.org This process involves a Friedel-Crafts-type arylation followed by the electrocyclization of an allene (B1206475) intermediate. The reaction proceeds under mild conditions and produces water as the only byproduct, representing a green synthetic route. rsc.org
Table 5: BF₃·OEt₂-Catalyzed Synthesis of Carbazoles rsc.org
| Indole Ester Substrate | Propargylic Alcohol Substrate | Conditions | Yield (%) |
| Methyl 1H-indole-3-carboxylate | Diphenylprop-2-yn-1-ol | CH₃CN, rt, 1-5 h | 92 |
| Methyl 1H-indole-3-carboxylate | Di(p-tolyl)prop-2-yn-1-ol | CH₃CN, rt, 1-5 h | 89 |
| Methyl 5-methoxy-1H-indole-3-carboxylate | Diphenylprop-2-yn-1-ol | CH₃CN, rt, 1-5 h | 94 |
| Methyl 5-bromo-1H-indole-3-carboxylate | Diphenylprop-2-yn-1-ol | CH₃CN, rt, 1-5 h | 85 |
Copper(II) Triflate-Catalyzed Heteroannulation
While specific literature on the use of Copper(II) triflate for the synthesis of this compound is not prominent, copper catalysis in general is a well-established method for carbazole synthesis. organic-chemistry.org For example, double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyls with various amines provide an efficient route to N-substituted carbazoles. These reactions are robust, tolerate a wide range of aromatic and aliphatic amines, and can proceed in the presence of air, offering operational simplicity. organic-chemistry.org This general reactivity highlights the potential for developing more specific copper(II) triflate-catalyzed systems for benzo[b]carbazole synthesis.
Functionalization and Derivatization Strategies of the Benzo[b]carbazole Skeleton
The strategic modification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. This has led to the development of various synthetic methodologies aimed at introducing a wide array of functional groups at specific positions on the carbazole core, synthesizing its oxidized dione derivatives, and studying analogous heterocyclic systems to understand its reactivity.
Regioselective Functionalization of the Core Structure
Regioselective functionalization is paramount in synthesizing specific isomers of substituted benzo[b]carbazoles, as the position of substituents dramatically influences the molecule's properties. Control over regiochemistry is a persistent challenge in carbazole synthesis. oregonstate.edu A general strategy involves the cyclization of appropriately substituted diphenylamines; however, without directing groups, this can lead to mixtures of products. oregonstate.edu
Modern synthetic methods have been developed to overcome these challenges. For instance, a tandem reaction involving the regioselective addition of organolithium reagents to indolo[1,2-b]isoquinoline-6,11-quinone, followed by a reduction step, yields 6,11-disubstituted 5H-benzo[b]carbazoles. researchgate.net This method allows for the controlled introduction of substituents at the C6 and C11 positions. researchgate.net Another innovative approach utilizes a Rh(III)-catalyzed cascade reaction of 2-arylindoles with α-diazo carbonyl compounds, where the indole's unprotected NH unit acts as a directing group for intramolecular C(sp²)–H bond functionalization, leading to highly regioselective synthesis of benzo[a]carbazole derivatives. rsc.org Similarly, Fe-catalysis has been employed in cascade annulation methods to prepare highly substituted carbazole scaffolds through processes like Friedel–Crafts arylation and electrocyclization. researchgate.net
The table below summarizes key strategies for the regioselective synthesis of functionalized benzo[b]carbazole and related structures.
| Method | Reactants | Key Features | Resulting Structure | Reference(s) |
| Organolithium Addition-Reduction | Indolo[1,2-b]isoquinoline-6,11-quinone, Organolithium reagents | Sequential, regioselective addition of organolithiums. | 6,11-disubstituted 5H-benzo[b]carbazoles | researchgate.net |
| Rh(III)-Catalyzed Annulation | 2-Arylindoles, α-Diazo carbonyl compounds | NH-directed intramolecular C-H functionalization, excellent regioselectivity. | Diversely substituted benzo[a]carbazoles | rsc.org |
| Fe-Catalyzed Cascade Annulation | Various precursors | Lewis acid-mediated Friedel–Crafts arylation and cyclizations. | Highly substituted carbazole scaffolds | researchgate.net |
| Pericyclic Cascade | 3-Triflato-2-pyrones, Alkynyl anilines | Complete control of substituent regiochemistry on the carbazole framework. | Substituted carbazoles | oregonstate.edu |
Introduction of Diverse Substituents (e.g., pyridin-4-yl, carbonitrile, alkyl, amino, bromo, methoxy (B1213986), carboxylate)
The introduction of a variety of substituents onto the benzo[b]carbazole skeleton is a primary strategy for creating a library of compounds with diverse electronic and biological activities.
Pyridin-4-yl and other Heteroaryls: While direct pyridin-4-yl substitution on this compound is not extensively detailed in the provided context, the synthesis of related pyrido[4,3-b]carbazole derivatives, which are structural isomers of benzo[b]carbazole fused with a pyridine (B92270) ring, is well-established. ptfarm.plnih.gov These syntheses often serve as a blueprint for accessing heteroaryl-substituted carbazole systems.
Carbonitrile: The carbonitrile group has been successfully introduced into carbazole structures. A multicomponent reaction involving 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) can produce 5-amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile. nih.gov This reaction proceeds via a 3-cyanoacetamide pyrrole intermediate followed by intramolecular cyclization. nih.gov In analogous systems like dihydroindolo[3,2-b]carbazoles, 2,8-dicyano derivatives have also been synthesized. researchgate.net
Alkyl: Alkyl groups can be introduced at various positions. N-alkylation of the carbazole nitrogen is a common transformation, achieved by reacting carbazole with dibromoalkanes in the presence of a base. nih.gov This method has been used to synthesize N-propyl, N-butyl, and N-pentyl substituted carbazoles. nih.gov A tandem reaction combining methyllithium and a reducing agent on indolo[1,2-b]isoquinoline-6,11-quinone affords 6-methylbenzo[b]carbazole. researchgate.net
Amino: Amino groups have been incorporated through several routes. A one-step synthesis of C4-aminated carbazoles is possible through a series reaction of C–H amination and arylation. acs.org For analogues, the reduction of nitro-substituted indolo[3,2-b]carbazoles with zinc powder and hydrochloric acid provides a pathway to 2-amino- and 2,8-diamino-substituted derivatives. nih.govnih.gov
Bromo: Bromination is a key functionalization reaction. The direct bromination of carbazole and its N-substituted derivatives can be achieved using reagents like N-bromosuccinimide (NBS). chemicalbook.comdntb.gov.ua For instance, reacting carbazole with NBS in toluene using an iron trifluoromethanesulfonate (B1224126) catalyst results in a high yield of 1-bromo-9H-carbazole. chemicalbook.com
Methoxy: Methoxy-substituted carbazoles are frequently synthesized as precursors for biologically active molecules. The synthesis of 9-methoxyolivacine, a derivative of pyrido[4,3-b]carbazole, demonstrates the incorporation of a methoxy group on the carbazole framework. ptfarm.plnih.gov Furthermore, methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles have been prepared through consecutive Suzuki and Cadogan reactions. rsc.org
Carboxylate: The introduction of a carboxylate group has been achieved through specific synthetic routes. A process involving the reaction of a hydroxynaphthoic acid with bisulfite and an arylhydrazine can produce substituted benzo-carbazole-carboxylic acids, such as 3-methyl-7,8-benzocarbazole-3-hydroxy-2'-carboxylic acid. google.com
The following table details examples of substituent introduction on the carbazole framework.
| Substituent | Synthetic Method | Example Product | Reference(s) |
| Carbonitrile | Multicomponent reaction followed by intramolecular cyclization. | 5-Amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | nih.gov |
| Alkyl | N-alkylation with dibromoalkanes; Organolithium addition. | N-(3-bromopropyl)-9H-carbazole; 6-Methylbenzo[b]carbazole | nih.gov, researchgate.net |
| Amino | C-H amination/arylation; Reduction of nitro derivatives. | C4-Amino carbazoles; 2-Amino-indolo[3,2-b]carbazoles | acs.org, nih.govnih.gov |
| Bromo | Direct bromination with NBS/catalyst. | 1-Bromo-9H-carbazole | chemicalbook.com |
| Methoxy | Multi-step synthesis from substituted anilines. | 9-Methoxyolivacine | ptfarm.plnih.gov |
| Carboxylate | Reaction of hydroxynaphthoic acid with bisulfite and arylhydrazine. | 7,8-Benzocarbazole-3-hydroxy-2-carboxylic acid | google.com |
Synthesis of Benzo[b]carbazole-6,11-dione Derivatives
Benzo[b]carbazole-6,11-diones are an important class of derivatives, often targeted for their potential as anticancer agents. nih.gov Their synthesis can be achieved through various strategies, including dehydrogenative C-N and Pd-catalyzed C-C bond-forming transformations. nih.gov
One effective method involves a one-pot sequential C,N-dialkylation of enaminones derived from β-diketones and ketoesters with 2,3-dichloronaphthoquinone. researchgate.netresearchgate.net This approach allows for the construction of the fused carbazolequinone system. Another route involves the reaction of enaminones of cyclic β-diketones with 2,3-dichloro-1,4-naphthoquinone, which can selectively yield either hydrogenated benzo[b]carbazole-triones or, after dehydrogenative aromatization, 4-hydroxy benzo[b]carbazole-6,11-diones. researchgate.net The synthesis of these diones is often a key step in the development of compounds that act as topoisomerase IIα inhibitors. nih.gov
Nitration and Nucleophilic Substitution of Dihydroindolo[3,2-b]carbazoles as Analogues
Dihydroindolo[3,2-b]carbazoles (ICZs) serve as valuable analogues for studying the reactivity of the benzo[b]carbazole system. The nitration of ICZs has been systematically investigated. Using acetyl nitrate (B79036) at low temperatures, a double nitration of 6,12-di(hetero)aryl-substituted 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazoles can be achieved to yield 2,8-dinitro derivatives. nih.govbeilstein-journals.org In contrast, 6,12-unsubstituted ICZs undergo nitration at the central benzene ring, affording 6,12-dinitro derivatives. beilstein-journals.org In some cases, mono-nitration at the C-2 or C-6 position has also been observed. beilstein-journals.org
These nitro-substituted ICZs are versatile intermediates for further functionalization via nucleophilic aromatic substitution. nih.govnih.gov For example, 6,12-dinitro-substituted ICZs react with S- and N-nucleophiles. nih.gov Treatment with potassium thiolates can displace both nitro groups, while reaction with potassium salts of indole or carbazole leads to mono-substitution of a single nitro group. nih.govnih.gov The synthetic utility of these nitro derivatives is further demonstrated by their reduction to form amino-substituted ICZs and their use in subsequent formylation and bromination reactions, which occur regioselectively at other positions on the carbazole scaffold. nih.govnih.gov
Biological Activity and Mechanistic Investigations in Vitro Studies
Investigations into Antineoplastic Activities
The core structure of 6,11-dihydro-5H-benzo[b]carbazole has served as a template for the development of various compounds with anticancer properties. Researchers have strategically modified this scaffold to interact with specific biological targets implicated in oncogenesis.
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, they are a major focus of anticancer drug development. Derivatives of this compound have been investigated for their ability to inhibit several important kinases.
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, can drive the growth of various cancers. Structure-based drug design has led to the discovery of 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as highly selective and potent ALK inhibitors. nih.govnih.gov High selectivity was achieved by introducing substituents near a unique region of the ATP binding site. nih.govnih.gov One of the most potent compounds identified, alectinib, which contains a 5H-benzo[b]carbazol-11(6H)-one scaffold, demonstrates a high degree of selective ALK inhibition at the nanomolar level. nih.gov
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
|---|---|---|---|---|
| Compound 13d | ALK | 2.9 | KARPAS-299 | 12.8 |
| Alectinib (CH5424802) | ALK | 1.9 | - | - |
While the this compound scaffold is a key feature in some kinase inhibitors, dedicated studies on its direct inhibitory effects on Tyrosine Kinase Receptor 2 (TIE2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are not extensively detailed in the available research. However, the inhibition of these particular kinases is a critical strategy in cancer therapy. For instance, various heterocyclic compounds, such as those with benzoxazole (B165842) and thieno[2,3-d]pyrimidine (B153573) structures, have been developed as potent VEGFR-2 inhibitors. acs.org
Checkpoint Kinase 1 (ChK1) is a vital serine/threonine kinase involved in the DNA damage response. Inhibiting ChK1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. nih.gov While direct studies on this compound as a ChK1 inhibitor are limited, research on related carbazole (B46965) structures has shown promise. For example, natural C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives have been identified as ChK1 inhibitors, with some compounds showing IC50 values in the micromolar range. nih.gov The development of compounds with a 5H-Benzo[b]carbazole-6,11-dione structure also points to the potential of this scaffold in targeting ChK1. acs.orgacs.org
| Compound Class | Target | IC50 Range (µM) |
|---|---|---|
| C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones | Chk1 | 0.5 - 9.5 |
Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are essential for DNA replication and transcription. Inhibitors of these enzymes can introduce DNA strand breaks, ultimately leading to apoptosis in cancer cells. Investigations into benzo-fused carbazolequinones, specifically benzo[b]carbazole-6,11-diones, have demonstrated their ability to inhibit human topoisomerase IIα (hTopoIIα). acs.org Certain compounds in this series have shown greater inhibitory efficiency compared to the established anticancer drug etoposide. acs.org These compounds were found to induce significant apoptotic antiproliferation in cancer cells and cause cell cycle arrest in the S-phase. acs.org
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. A series of 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives have been synthesized and evaluated for their in vitro cytotoxicity and potential as HDAC8 inhibitors. nih.gov Molecular docking studies of these compounds have shown favorable interactions with the HDAC8 active site. nih.gov
Mechanisms of Action in Antineoplastic Pathways
Derivatives of this compound have demonstrated promising potential as anticancer agents through various mechanisms, including their ability to interact with DNA, disrupt the cell cycle, and induce programmed cell death.
DNA Intercalation Capabilities
The planar aromatic structure of benzo[b]carbazole derivatives is a key feature that allows them to function as DNA intercalating agents. This mechanism involves the insertion of the flat carbazole ring system between the base pairs of the DNA double helix. This interaction can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. The core structure of these compounds is common to many antitumor drugs that are known to play a significant role in DNA intercalation. researchgate.net
Interference with Cell Cycle Progression
Several studies have shown that benzo-fused carbazolequinones can interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. Specifically, certain derivatives have been found to cause cell cycle arrest at the S-phase. nih.gov This disruption prevents cancer cells from completing the DNA synthesis phase, thereby halting their division and proliferation. nih.gov This effect is a key component of their antiproliferative properties.
Apoptosis Induction
In addition to halting cell cycle progression, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells. Studies on benzo-fused carbazolequinones have demonstrated their ability to trigger apoptotic pathways. nih.gov The induction of apoptosis is often a downstream effect of DNA damage and cell cycle arrest caused by these compounds.
Structure-Based Drug Design for Target Selectivity
To enhance the therapeutic potential and minimize off-target effects, researchers have employed structure-based drug design to create derivatives of this compound with high target selectivity. acs.org For instance, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles were specifically designed to be potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. acs.org By introducing substituents that interact with unique regions of the ATP binding site of ALK, researchers achieved high target selectivity. acs.org One such compound demonstrated potent inhibitory activity against ALK with an IC50 value of 2.9 nM and strong antiproliferative activity against KARPAS-299 cells with an IC50 value of 12.8 nM. acs.org This approach highlights the potential for developing highly targeted cancer therapies based on the this compound scaffold. Furthermore, novel 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives have been synthesized and evaluated for their cytotoxicity against human cervical cancer cell lines, showing promise as histone deacetylase (HDAC8) inhibitors. nih.gov
Antimicrobial Research
The carbazole framework is a building block for various biologically active compounds, including those with antimicrobial properties. srce.hr Research has explored the efficacy of this compound derivatives against a range of bacteria.
Antibacterial Efficacy and Spectrum (Gram-positive and Gram-negative bacteria)
Carbazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. srce.hrnih.govlmaleidykla.lt
Gram-positive Bacteria: Studies have consistently shown that carbazole derivatives are effective against Gram-positive bacteria. mdpi.com For example, certain novel N-(6,11-dioxo-dihydro-5H-benzo[b]carbazol-2yl) benzamide (B126) derivatives have exhibited significant antibacterial activity against Staphylococcus aureus. researchgate.net One particular compound showed superior activity against S. aureus with a minimum inhibitory concentration (MIC) of 0.4 µg/mL, which was considerably lower than the standards sparfloxacin (B39565) (4.87 µg/mL) and norfloxacin (B1679917) (39.06 µg/mL). researchgate.net Other research has identified that 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole are potent agents against Bacillus subtilis, suppressing bacterial growth at a concentration of 31.25 µg/ml. lmaleidykla.ltlmaleidykla.lt
Gram-negative Bacteria: While often more resistant, some Gram-negative bacteria have also shown susceptibility to carbazole derivatives. nih.gov For instance, 1,3,6-tribromo-9H-carbazole was found to be most effective against Escherichia coli, inhibiting its growth at a concentration of 31.25 µg/ml. lmaleidykla.ltlmaleidykla.lt This activity was greater than that of the antibiotic amoxicillin. lmaleidykla.lt However, other studies have indicated that Gram-negative strains like E. coli and P. aeruginosa are generally more resistant to certain carbazole derivatives compared to Gram-positive strains. mdpi.com
Antifungal Properties
Derivatives of the carbazole nucleus have demonstrated significant potential as antifungal agents. Studies have shown that certain synthetic carbazole derivatives exhibit noteworthy activity against pathogenic fungi such as Candida albicans and Aspergillus niger.
For instance, a series of heteroannulated carbazole compounds were synthesized and evaluated for their antifungal efficacy. Among them, specific derivatives displayed activity comparable to the standard antifungal drug nystatin (B1677061) against both C. albicans and A. niger. nih.gov Another study highlighted carbazole derivatives that showed antifungal activity comparable to the standard drug griseofulvin (B1672149) against C. albicans. srce.hr
The introduction of specific substituents onto the carbazole framework appears to be crucial for antifungal potency. For example, a chloro-substituted N-oxide carbazole derivative demonstrated excellent antifungal activity against a range of fungi. nih.gov The promising activity of these compounds underscores the potential of the this compound scaffold in the development of new antifungal drugs to combat the growing challenge of microbial drug resistance. srce.hrnih.gov
Table 1: Antifungal Activity of Selected Carbazole Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Carbazole derivative 16m | Candida albicans, Aspergillus niger | Comparable to standard drug nystatin | nih.gov |
| Carbazole derivative 16o | Candida albicans, Aspergillus niger | Comparable to standard drug nystatin | nih.gov |
| Carbazole derivative 3d | Various fungi | Excellent antifungal activity | nih.gov |
Mechanistic Insights into Antimicrobial Action
Understanding the mechanism by which this compound derivatives exert their antimicrobial effects is crucial for their rational design and development. While research is ongoing, several potential mechanisms have been proposed.
One suggested mechanism involves the modulation of membrane permeability. The interaction of these compounds with the fungal cell membrane can lead to increased permeability, causing leakage of essential intracellular components and ultimately cell death. mdpi.com The lipophilic nature of the carbazole core likely facilitates its insertion into the lipid bilayer of the cell membrane.
Another proposed mechanism is enzymatic inhibition. Certain derivatives may target and inhibit essential enzymes within the microbial cell. For example, some heterocyclic compounds are known to inhibit enzymes like 14α-demethylase, which is critical for ergosterol (B1671047) biosynthesis in fungi. mdpi.com The depletion of ergosterol disrupts the integrity and function of the fungal cell membrane.
Furthermore, the generation of reactive oxygen species (ROS) has been implicated in the antifungal activity of some heterocyclic compounds. mdpi.com An increase in intracellular ROS can lead to oxidative damage of vital cellular components such as proteins, lipids, and nucleic acids, contributing to cell death. The specific structural features of the carbazole derivatives, such as the presence of certain substituents, may influence their ability to induce ROS production. nih.gov
Antiviral Investigations
The antiviral potential of carbazole derivatives, including those based on the this compound structure, has been a subject of significant research interest. nih.govnih.gov
SARS-CoV-2 Replication Inhibition
In the quest for effective treatments for COVID-19, researchers have explored various chemical scaffolds for their ability to inhibit the replication of SARS-CoV-2. A study focused on benzocarbazoledinones, which are derivatives of 5H-benzo[b]carbazole-6,11-dione, as potential inhibitors of SARS-CoV-2 replication. nih.gov These compounds were synthesized and evaluated in cell-based assays, with some showing promising inhibitory activity. The study also delved into the inhibition of viral enzymes, suggesting that these derivatives may target key proteins involved in the viral life cycle. nih.gov
Broader Antiviral Spectrum
Beyond SARS-CoV-2, carbazole derivatives have demonstrated a broad spectrum of antiviral activity against various other viruses. nih.govnih.gov Natural and synthetic carbazole alkaloids have been reported to exhibit inhibitory activities against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov
For instance, certain carbazole derivatives have been identified as potent inhibitors of Porcine Epidemic Diarrhea Virus (PEDV), a member of the Coronaviridae family, similar to SARS-CoV-2. nih.gov Time course analysis in one study indicated that these derivatives exert their inhibitory effect at the early stages of the viral life cycle, potentially by interfering with viral attachment to host cells. nih.gov The broad-ranging antiviral properties of carbazole compounds highlight their potential as lead structures for the development of novel antiviral therapeutics. nih.govnih.gov
Table 2: Antiviral Spectrum of Selected Carbazole Derivatives
| Compound/Derivative Class | Virus | Key Findings | Reference |
|---|---|---|---|
| Benzocarbazoledinones | SARS-CoV-2 | Inhibition of viral replication in cell-based assays | nih.gov |
| Carbazole derivatives | Porcine Epidemic Diarrhea Virus (PEDV) | Inhibition at the early stage of the viral life cycle | nih.gov |
Other Biological Activities
Estrogen Receptor Inhibition
Derivatives of benzo[a]carbazole have been synthesized and investigated for their binding affinities to the estrogen receptor (ER). nih.gov Certain derivatives, particularly those with hydroxyl groups at specific positions, have shown the ability to bind to the ER. nih.gov Depending on the substitution pattern, these compounds have exhibited either estrogenic or anti-estrogenic (impeded estrogen) effects. nih.gov For example, one derivative was found to inhibit the growth of hormone-dependent mammary tumors in rats, suggesting a mode of action involving the estrogen receptor system. nih.gov While this research focused on the benzo[a] isomer, it highlights the potential for benzo[b]carbazole derivatives to also interact with the estrogen receptor, a possibility that warrants further investigation.
Neuroprotective Potential and Associated Mechanisms
Recent research has highlighted the neuroprotective capabilities of carbazole derivatives, including the core structure of this compound. These compounds show promise in mitigating neuronal damage, a key factor in neurodegenerative diseases and traumatic brain injuries. nih.gov In vitro studies have demonstrated that carbazole derivatives can protect neuronal cells from toxic insults. For instance, certain carbazole-based fluorophores have been shown to be non-toxic to the SH-SY5Y neuronal cell line and exhibit a protective effect against the neurotoxicity induced by Aβ oligomers and fibrils. google.com
The mechanisms underlying these neuroprotective effects are multifaceted. They include the inhibition of apoptosis (programmed cell death), reduction of oxidative stress, and promotion of neuroregeneration. nih.gov Some carbazole derivatives have been specifically noted for their ability to protect against the neurotoxic activities of amyloid-beta oligomers and fibrils, which are implicated in Alzheimer's disease. google.com Furthermore, studies on related carbazole compounds have shown they can offer neuroprotection against toxicities induced by α-synuclein and tau aggregation, which are hallmarks of Parkinson's disease and other tauopathies. nih.gov The investigation into these mechanisms is crucial for developing targeted therapies for a range of neurodegenerative disorders. nih.gov
Antioxidative Activity
The antioxidant properties of carbazole derivatives are a significant aspect of their biological activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of diseases, including neurodegenerative conditions. mdpi.com Carbazole compounds have been shown to possess notable antioxidative potential. nih.gov
Inhibition of Aβ₁₋₄₀ Aggregation
A critical area of investigation for carbazole derivatives is their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₀, a key event in the pathology of Alzheimer's disease. nih.govsci-hub.se The accumulation of Aβ into soluble oligomers and insoluble fibrils is a primary cause of neuronal dysfunction and death in this neurodegenerative disorder. google.comnih.gov
Several studies have demonstrated the potent inhibitory effects of carbazole-based compounds on Aβ₁₋₄₀ aggregation. google.comnih.gov For example, a series of water-soluble carbazole-based fluorophores were found to bind to Aβ₁₋₄₀ peptides and their aggregates, leading to a significant inhibition of fibrillogenesis. google.comcapes.gov.br One particular derivative, SLOH, demonstrated a strong inhibitory effect on the formation of Aβ₁₋₄₀ fibrils. capes.gov.br The mechanism of inhibition often involves the binding of the carbazole derivative to key residues within the Aβ peptide that are crucial for its fibrillization. nih.gov This interaction can stabilize the non-toxic monomeric or soluble forms of Aβ and prevent their conversion into harmful β-sheet structures. nih.govacs.org The ability of these compounds to interfere with the Aβ aggregation cascade makes them promising candidates for the development of disease-modifying therapies for Alzheimer's disease. nih.gov
Table of Research Findings on Carbazole Derivatives
| Compound/Derivative | Biological Activity Investigated | Key In Vitro Findings | Cell Line/Model |
| Carbazole-based fluorophores (e.g., SLOH, SAOH) | Neuroprotection, Inhibition of Aβ Aggregation | Non-toxic to neuronal cells; protective against Aβ-induced neurotoxicity; potent inhibition of Aβ aggregation. google.comcapes.gov.br | SH-SY5Y neuroblastoma cells google.com |
| N-alkyl carbazole derivatives | Inhibition of Aβ Aggregation | Interfered with Aβ aggregation by adopting distinct binding modes involving key residues for Aβ fibrillization. nih.gov | Mouse (N2a) cells expressing human amyloid precursor protein nih.gov |
| 6-hydroxybenzothiazol-2-carboxamides (related heterocyclic compounds) | Neuroprotection | Provided neuroprotection against toxicities induced by α-synuclein and tau. nih.gov | SH-SY5Y neuroblastoma cells nih.gov |
Computational and Theoretical Studies
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For 6,11-dihydro-5H-benzo[b]carbazole derivatives, these studies are crucial for designing more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In the context of 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives, which share a similar core structure, QSAR studies have been employed to understand their inhibitory activity against the human estrogen receptor (hER). tubitak.gov.tr
A notable QSAR model for a series of 11-alkyl-6,11-dihydrohydroxy-5H-benzo[α]carbazoles demonstrated a strong correlation between the compounds' structural features and their relative binding affinity (RBA) to the estrogen receptor. tubitak.gov.tr The best model achieved a high correlation coefficient (r = 0.924) and a squared correlation coefficient (r²) of 0.854, indicating a robust predictive capability. tubitak.gov.tr The cross-validated squared correlation coefficient (Q²) of 0.755 further validated the model's reliability. tubitak.gov.tr This study highlighted the importance of specific molecular descriptors in determining the biological activity of these compounds.
Several molecular descriptors have been correlated with the biological activity of this compound derivatives. These quantum chemical parameters provide insights into the electronic and structural properties that drive their interactions with biological targets. tubitak.gov.trresearchgate.net
Key descriptors include:
E-HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E-HOMO value suggests that a molecule can more readily donate electrons, which can be crucial for interactions with biological receptors. tubitak.gov.trresearchgate.net In QSAR models for estrogen receptor inhibitors, E-HOMO was identified as a significant descriptor. tubitak.gov.tr
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to a molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical factor; a smaller gap often correlates with higher chemical reactivity and biological activity. researchgate.netnih.govnih.gov
Heat of Formation: This thermodynamic property was also found to be an important descriptor in the QSAR model for estrogen receptor inhibitors, suggesting that the stability of the molecule influences its binding affinity. tubitak.gov.tr
Global Softness (S): Softness is the inverse of hardness and indicates a molecule's polarizability. Molecules with high softness are generally more reactive. researchgate.netpmf.unsa.ba
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons and can be a good indicator of its reactivity in biological systems. tubitak.gov.trresearchgate.net
Studies on 5,6-dihydro-11H-benzo[α]carbazole derivatives have shown that electron-withdrawing and electron-donating substituents on the aromatic rings significantly influence these quantum chemical descriptors and, consequently, their predicted biochemical activity. researchgate.net
Table 1: Correlation of Molecular Descriptors with Biological Activity
| Descriptor | Influence on Biological Activity | Reference |
|---|---|---|
| E-HOMO | Higher values can correlate with increased activity. | tubitak.gov.trresearchgate.net |
| E-LUMO | The HOMO-LUMO gap is a key indicator of reactivity. A smaller gap often implies higher activity. | researchgate.netnih.govnih.gov |
| Heat of Formation | Influences molecular stability and binding affinity. | tubitak.gov.tr |
| Global Softness | Higher softness often correlates with increased reactivity. | researchgate.netpmf.unsa.ba |
| Dipole Moment | Affects solubility and electrostatic interactions with targets. | tubitak.gov.trresearchgate.net |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method has been extensively used to study the interactions of this compound derivatives with various biological targets.
Derivatives of the this compound scaffold have been docked into the active sites of several important biological targets:
Anaplastic Lymphoma Kinase (ALK): Alectinib, a drug based on the 5H-benzo[b]carbazol-11(6H)-one core, is an approved treatment for ALK-positive non-small cell lung cancer, highlighting the relevance of this scaffold for ALK inhibition. mostwiedzy.pl
Histone Deacetylase 8 (HDAC8): Novel 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives have been synthesized and evaluated as HDAC8 inhibitors. nih.govresearchgate.net Molecular docking studies showed that these compounds bind to the active site of HDAC8, with some derivatives exhibiting glide scores comparable to the known inhibitor SAHA. nih.gov
Bacterial Protein Receptors: To understand their antibacterial mechanism, derivatives of N-(6,11-dioxo-dihydro-5H-benzo[b]carbazol-2yl) benzamide (B126) have been docked into bacterial protein receptors. researchgate.net For instance, the crystal structure of YmaH from Bacillus subtilis was used to study the interactions of these compounds. nih.gov
Estrogen Receptor (ER): Docking studies have been crucial in understanding the interactions of 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives with the human estrogen receptor α (hERα). tubitak.gov.trnih.gov These studies help to visualize the binding of these compounds within the receptor's active site. tubitak.gov.tr
Topoisomerase II (Topo II): Benzo[b]carbazole-6,11-diones have been investigated as inhibitors of human topoisomerase IIα (hTopoIIα). nih.gov These compounds are considered for their potential as anticancer agents due to their structural similarities to known Topo II inhibitors. nih.govnih.gov
Molecular docking studies not only predict binding affinity but also elucidate the specific interactions between the ligand and the amino acid residues of the protein target.
For instance, in the docking of 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives with HDAC8, the binding modes were analyzed to identify key interactions within the catalytic domain. nih.gov Similarly, studies with bacterial protein receptors have aimed to understand the specific binding site interactions. researchgate.net
The ATP binding site is a common target for kinase inhibitors. For ALK inhibitors based on the benzo[b]carbazole scaffold, understanding the interactions within the ATP binding pocket is critical for explaining their mechanism of action and for the design of more potent inhibitors. mostwiedzy.pl The binding of ligands to the benzodiazepine (B76468) (BZD) binding pocket of the GABA-A receptor has also been a subject of docking studies for related heterocyclic systems. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to both QSAR and molecular docking studies. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and 6-31G* basis set, have been used to optimize the geometries of 5,6-dihydro-11H-benzo[α]carbazole derivatives and to calculate the molecular descriptors discussed earlier. tubitak.gov.trresearchgate.net
These calculations provide the electronic properties (E-HOMO, E-LUMO, dipole moment, etc.) and energetic information (heat of formation) that are then used to build QSAR models or to prepare ligands for molecular docking simulations. tubitak.gov.trresearchgate.net The accuracy of these calculations is crucial for the reliability of the subsequent computational studies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine molecular geometries, reaction energetics, and electronic properties. icm.edu.plresearchgate.net These calculations are crucial for understanding the formation mechanisms of carbazoles and predicting their stability and reactivity. researchgate.net For instance, DFT has been used to study isomers of benzocarbazole, including benzo[b]carbazole, revealing insights into their reorganization energies which are vital for applications in organic electronics. icm.edu.pl Theoretical studies on related dibenzo[b,e]azepines also utilize DFT to analyze molecular conformations. nih.gov
HOMO-LUMO Energy Gap Analysis and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
DFT calculations are instrumental in determining the energies of these frontier orbitals. For carbazole-based systems, extending the π-conjugated system, such as in dibenzocarbazoles, has been shown to cause a destabilization of the HOMO and a stabilization of the LUMO levels compared to a simple carbazole. sci-hub.se This results in a smaller HOMO-LUMO gap, which is consistent with experimental UV/Vis spectra. sci-hub.se A smaller gap generally implies that less energy is required to excite an electron, influencing the material's color and electronic behavior. For example, calculations on a dibenzo[b,h]carbazole showed a HOMO-LUMO gap of 3.60 eV, significantly smaller than the 4.73 eV calculated for 9H-carbazole. sci-hub.se
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Related Carbazole Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 9H-Carbazole sci-hub.se | -5.65 | -0.92 | 4.73 |
| 6H-Dibenzo[b,h]carbazole sci-hub.se | -5.27 | -1.67 | 3.60 |
Note: Data is based on DFT calculations at the B3LYP/LanL2DZ level of theory.
Molecular Electron Density and Mulliken Charges
Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. DFT calculations can generate maps of molecular electron density and calculate atomic charges, such as Mulliken charges. These charges provide an estimate of the partial charge on each atom in the molecule. In a study of 5,6-dihydro-11H-benzo[α]carbazole and its derivatives, Mulliken charges were used to investigate their chemical and biochemical activities. researchgate.net The distribution of electron density, particularly in the HOMO and LUMO, reveals the likely sites for electrophilic and nucleophilic attack. For instance, in many carbazole derivatives, the HOMO is often localized on the carbazole ring system, indicating its electron-donating nature, while the LUMO distribution depends on the specific substituents. sci-hub.se
Computational Predictions of Biological Activity
The benzo[b]carbazole scaffold is found in various compounds with interesting biological activities, including potential as anticancer agents. nih.gov Computational methods play a significant role in predicting and explaining these activities. Molecular docking studies, for example, can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. nih.gov Studies on related benzo[b]carbazole-6,11-diones have explored their potential as inhibitors of human topoisomerase IIα (hTopoIIα), a key enzyme in cancer proliferation. nih.gov Quantum chemical descriptors derived from DFT, such as the electrophilicity index and chemical potential, have been used to describe the chemical and biochemical activities of related dihydrobenzo[a]carbazole derivatives. researchgate.net
Pharmacokinetics Insights through Molecular Modeling (e.g., ADME prediction)
For a compound to be a viable drug candidate, it must possess suitable pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Molecular modeling has become an indispensable tool for predicting these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com
Properties like lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are key determinants of a compound's ADME profile. These can be calculated using various software tools. For instance, Lipinski's "Rule of Five" provides a set of guidelines to assess the drug-likeness of a compound and its potential for good oral absorption. nih.govmdpi.com While specific ADME predictions for this compound are not detailed in the provided literature, the principles can be readily applied.
Table 2: Calculated Physicochemical Properties for ADME Prediction of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 219.28 g/mol | ≤ 500 |
| LogP (o/w) | 4.3 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 0 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | < 140 Ų |
Note: Predicted values are typically generated by computational software and may vary slightly between different programs.
These predicted values suggest that this compound adheres to Lipinski's rules, indicating a higher likelihood of possessing drug-like pharmacokinetic properties, such as good membrane permeability and oral bioavailability.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6,11-dihydro-5H-benzo[b]carbazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of the parent carbazole (B46965), signals are typically observed in the aromatic region (around 7.1-8.1 ppm) corresponding to the protons on the fused benzene (B151609) rings, and a distinct signal for the N-H proton appears at a higher chemical shift (around 11.2 ppm in DMSO-d6) chemicalbook.com. For this compound, in addition to the aromatic and N-H proton signals, characteristic peaks for the two methylene (-CH₂-) groups at the 6- and 11-positions would be expected in the aliphatic region of the spectrum.
Table 1: Representative ¹H NMR Data for the Carbazole Moiety Data for parent Carbazole in DMSO-d6 chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-3, H-6 | 7.16 |
| H-2, H-7 | 7.39 |
| H-4, H-5 | 7.50 |
| H-1, H-8 | 8.10 |
| N-H | 11.21 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. Based on the analysis of the parent carbazole structure, a sharp absorption band corresponding to the N-H stretching vibration is expected around 3419 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations typically appear at slightly higher frequencies than 3000 cm⁻¹, often around 3051 cm⁻¹ researchgate.netvscht.cz. In contrast, the aliphatic C-H stretching vibrations from the methylene groups at positions 6 and 11 would produce bands just below 3000 cm⁻¹. Other significant peaks include those for aromatic C=C stretching in the 1400-1600 cm⁻¹ region and the C-N stretching vibration, which is observed around 1450 cm⁻¹ in carbazole researchgate.netscholarena.com.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | ~3420 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | ~1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₆H₁₃N), the molecular ion peak (M⁺·) in the mass spectrum would be observed at an m/z value corresponding to its monoisotopic mass of approximately 219.10. The fragmentation of this molecular ion under electron impact (EI) ionization would provide valuable structural information. Aromatic systems like carbazoles tend to be stable, resulting in a prominent molecular ion peak libretexts.org. Common fragmentation pathways for such multi-ring heterocyclic compounds can include the loss of a hydrogen radical ([M-H]⁺) or fragmentation involving the dihydro bridge aip.org. Analysis of the fragmentation of related carbazolequinone derivatives shows characteristic losses of neutral molecules like carbon monoxide (CO) and water, providing a basis for interpreting the spectra of similar core structures nih.gov.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺· | Molecular Ion | ~219.10 |
| [M-H]⁺ | Loss of a hydrogen radical | ~218.10 |
| [M-2H]⁺· | Loss of H₂ (aromatization) | ~217.09 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy and Photoluminescence (PL) spectroscopy are key techniques for investigating the electronic and optical properties of conjugated systems like this compound. UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals, while PL spectroscopy measures the emission of light as excited electrons return to the ground state.
The carbazole core is a well-known chromophore and fluorophore. The UV-Vis absorption spectrum of carbazole derivatives typically displays two main absorption bands: an intense band around 300 nm attributed to π–π* electronic transitions within the conjugated aromatic system, and lower energy bands above 350 nm that can be assigned to n–π* transitions mdpi.comresearchgate.net. The position and intensity of these bands can be influenced by the solvent polarity, with increasing polarity sometimes causing a bathochromic (red) shift dergipark.org.tr.
Carbazole-based materials are often highly fluorescent. PL studies reveal their emission properties, which are crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) researchgate.net. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, carbazole-functionalized compounds exhibit enhanced photoluminescence and redshifted absorption, indicating their potential as luminescent materials rsc.org.
Table 4: Representative Photophysical Properties of a Carbazole-Based Material Data for a carbazole derivative in Tetrahydrofuran (THF) researchgate.net
| Property | Value |
| Absorption Maximum (λabs) | ~350 nm |
| Emission Maximum (λem) | ~370 nm |
| Singlet Energy Gap (Eg) | ~3.54 eV |
X-ray Diffraction Analysis for Solid-State Structures and Conformational Details
For complex organic molecules, single-crystal X-ray diffraction provides the most detailed structural data. While a specific crystal structure for the parent this compound is not detailed in the provided sources, analysis of its derivatives, such as alectinib hydrochloride, demonstrates the power of this technique mdpi.com. Powder X-ray diffraction (PXRD) is also used to identify crystalline phases and obtain structural information when single crystals are unavailable mdpi.comresearchgate.net. XRD analysis of a substituted triazolopyridazinoindole, a related heterocyclic system, revealed a triclinic crystal system and P-1 space group, illustrating the type of detailed crystallographic data that can be obtained mdpi.com. Such data is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the material's bulk properties.
Table 5: Illustrative Crystallographic Data for a Benzo[b]carbazole Derivative Data for Form I of Alectinib Hydrochloride researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.3941(9) |
| b (Å) | 10.4451(4) |
| c (Å) | 12.6842(5) |
| β (°) | 93.113(1) |
| Volume (ų) | 2698.0(2) |
Cyclic Voltammetry for Electrochemical Properties in Fluorescent Switching Applications
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the oxidation and reduction potentials of a molecule, providing insight into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dergipark.org.tr.
Carbazole derivatives are known to have excellent hole-transporting capabilities and high photochemical stability, making their electrochemical properties of significant interest iieta.org. CV studies on carbazole chromophores often reveal reversible oxidative peaks, indicating stable cation-radical formation iieta.org. These electrochemical properties are directly linked to applications in fluorescent switching. The fluorescence of a molecule can be turned "on" or "off" by changing its redox state. For example, the oxidation or reduction of a 5H-benzo[b]carbazole-6,11-dione derivative can alter its electronic structure, leading to a significant change in its fluorescence emission researchgate.net. This ability to control luminescence through an electrical potential is the basis for electrofluorochromic devices and sensors.
Applications in Materials Science
The unique electronic and photophysical properties of the 6,11-dihydro-5H-benzo[b]carbazole scaffold and its derivatives have led to their exploration in various areas of materials science. These applications leverage the compound's rigid, planar, and electron-rich nature, which is conducive to efficient charge transport and luminescence.
Conclusion and Future Directions
Synthesis of Complex Carbazole (B46965) Structures
The development of novel and efficient synthetic methodologies for constructing the benzo[b]carbazole framework is a cornerstone of advancing research in this area. Traditional multi-step syntheses are progressively being replaced by more sophisticated and streamlined approaches.
Recent breakthroughs include the development of a diversity-oriented one-pot telescopic synthesis, which utilizes an intramolecular furan-olefin Diels-Alder reaction as a key step for the naphthannulation of indoles. rsc.org This strategy has proven to be general and efficient for a wide array of substrates. rsc.org Another innovative approach involves a visible-light-accelerated Rh(III)-catalyzed C–H annulation of aromatic amines with bicyclic alkenes, allowing for the synthesis of benzo[b]carbazole derivatives at room temperature in good to excellent yields. acs.org
Furthermore, iron-catalyzed domino isomerization/cyclodehydration sequences have emerged as an effective protocol for producing substituted benzo[b]carbazole derivatives from readily available starting materials. acs.orgrsc.org Other notable methods include Brønsted acid-promoted domino pathways that enable the single-pot, metal-free construction of substituted benzo[b]carbazoles from ortho-formyl or ortho-acyl cinnamate (B1238496) esters and indoles. acs.org Palladium-catalyzed cascade annulations of 2-vinylbenzaldehydes with indoles have also been successfully employed to generate 6-(3-indolyl)benzo[b]carbazoles with high efficiency and regioselectivity. ecust.edu.cn These advanced synthetic strategies are crucial for generating libraries of complex carbazole structures for further investigation. researchgate.netnih.gov
Advancements in Biological Targeting and Mechanistic Understanding
Derivatives of 6,11-dihydro-5H-benzo[b]carbazole have demonstrated a broad spectrum of biological activities, with significant potential in medicinal chemistry. A key area of investigation is their application as anticancer agents.
For instance, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles have been identified as highly selective and potent inhibitors of anaplastic lymphoma kinase (ALK), a crucial target in certain types of cancer. acs.orgresearchgate.net One such derivative, compound 13d , exhibited an IC₅₀ value of 2.9 nM against ALK and demonstrated significant antitumor efficacy in a mouse xenograft model. acs.orgresearchgate.net The benzo[b]carbazole backbone is a recognized feature in compounds with pharmaceutical properties, and its planar nature can facilitate interactions with biological macromolecules like DNA and proteins. ontosight.ai
The mechanism of action for many of these compounds involves interference with fundamental cellular processes. Some derivatives act as topoisomerase II inhibitors, which is a well-established target for cancer chemotherapy. ontosight.ainih.gov Others have been shown to induce apoptosis in cancer cells, arrest the cell cycle, and downregulate signaling pathways such as NF-κβ. nih.gov Beyond cancer, certain N-(6,11-dioxo-dihydro-5H-benzo[b]carbazol-2yl)benzamide derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The development of spirocyclic frameworks based on the benzo[b]carbazole structure is also being explored to enhance the drug-like properties of these planar molecules by increasing their three-dimensionality. researchgate.net
Biological Activities of Selected this compound Derivatives
| Compound | Biological Target/Activity | Key Findings | Citations |
|---|---|---|---|
| 9-Substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles | Anaplastic Lymphoma Kinase (ALK) Inhibition | Highly selective and potent inhibitors. Compound 13d shows an IC₅₀ of 2.9 nM against ALK and significant in vivo antitumor efficacy. | acs.orgresearchgate.net |
| N-(6,11-dioxo-dihydro-5H-benzo[b]carbazol-2yl)benzamide derivatives | Antibacterial | Potent activity against various Gram-positive and Gram-negative bacteria. | researchgate.net |
| Benzo[b]carbazole-6,11-diones | Anticancer (hTopoIIα inhibition, Apoptosis) | Inhibit human topoisomerase IIα more efficiently than etoposide, induce apoptosis, and cause cell cycle arrest in cancer cells. | nih.gov |
| (9-ethyl-6,6-dimethyl-11-oxo-8-(pyridin-4-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) | Potential Anticancer | The benzo[b]carbazole backbone can facilitate DNA intercalation or protein interaction. | ontosight.ai |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental studies has become indispensable in the exploration of benzo[b]carbazole chemistry. Computational techniques, such as molecular docking and Density Functional Theory (DFT), provide deep insights that guide and rationalize experimental findings.
Molecular docking studies have been instrumental in understanding the interactions between benzo[b]carbazole derivatives and their biological targets. For example, the binding modes of novel N-(6,11-dioxo-dihydro-5H-benzo[b]carbazol-2yl)benzamide derivatives with bacterial protein receptors were elucidated using the Glide program, which helped to explain their antibacterial activity. researchgate.net Similarly, docking studies were used to investigate the interaction of 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives with histone deacetylase 8 (HDAC8), a target in cancer therapy. nih.govscholarena.com
DFT calculations have been employed to compare theoretical and experimental spectrometric data of newly synthesized compounds, showing excellent correlation and confirming their structures. dntb.gov.ua These computational methods are also used to study the electronic structure and molecular orbitals of the carbazole core, helping to predict properties and explain observed phenomena. scholarena.com The combination of synthetic efforts with computational analysis allows for a more rational design of novel compounds with desired properties and a deeper understanding of their underlying mechanisms of action. researchgate.netresearchgate.net
Potential for Novel Applications in Medicinal Chemistry and Materials Science
The versatile scaffold of this compound has positioned it as a promising candidate for a wide range of applications in both medicinal chemistry and materials science.
In the realm of medicinal chemistry, these compounds are extensively investigated for their therapeutic potential. Numerous derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against various cancer cell lines, including those that are highly metastatic. ontosight.ainih.govnih.gov Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like ALK and topoisomerase to the induction of apoptosis. acs.orgontosight.ainih.gov Beyond oncology, benzo[b]carbazole derivatives have shown promise as antibacterial and antiviral agents. researchgate.netnih.gov Recently, novel carbazole/benzindole-based photosensitizers have been designed for chemo-photodynamic synergistic therapy to combat solid tumors and drug-resistant bacterial infections. mdpi.comresearchgate.net
In materials science, the unique photophysical and electronic properties of the benzo[b]carbazole core are being harnessed for the development of advanced materials. A notable application is in the field of liquid crystals, where a one-pot synthesis has led to the creation of the first benzo[b]carbazole-based materials exhibiting a rare nematic phase at room temperature. rsc.org Additionally, benzo[b]carbazole end-capped oligothiophenes have been synthesized and evaluated for their potential as semiconductors in electronic devices. manchester.ac.uk The rigid and planar π-conjugated system of the carbazole moiety makes it an attractive building block for organic light-emitting diodes (OLEDs) and other optoelectronic applications. ecust.edu.cn
Emerging Research Avenues and Challenges in Benzo[b]carbazole Chemistry
The field of benzo[b]carbazole chemistry is continually expanding, with several emerging research avenues and persistent challenges driving further innovation.
A significant focus of current research is the development of more sustainable and efficient synthetic methods. nih.gov This includes the use of earth-abundant and inexpensive catalysts, such as iron, to replace precious metals like palladium and rhodium in cyclization and annulation reactions. acs.orgrsc.org There is also a growing interest in metal-free synthetic routes, such as acid-promoted domino reactions, which offer a greener alternative for the construction of the benzo[b]carbazole skeleton. acs.org
Emerging applications are also a key research direction. The exploration of benzo[b]carbazole derivatives in new therapeutic areas and as novel functional materials continues to yield exciting results. rsc.orgresearchgate.net For instance, the development of benzo[b]carbazole-based liquid crystals and photosensitizers represents a move into new domains for this class of compounds. rsc.orgmdpi.com
Despite these advances, several challenges remain. The regioselective synthesis of substituted benzo[b]carbazoles can be difficult to control, and many existing methods have limitations such as harsh reaction conditions or a narrow substrate scope. ecust.edu.cn The construction of highly complex, polycyclic frameworks containing the benzo[b]carbazole motif also presents a significant synthetic challenge that requires the development of novel and powerful chemical transformations. rsc.orgresearchgate.net
Interdisciplinary Perspectives and Synergistic Research Approaches
The advancement of benzo[b]carbazole chemistry is increasingly reliant on interdisciplinary collaboration and synergistic research strategies. The complex nature of the challenges in this field, from the synthesis of intricate molecules to the elucidation of their biological mechanisms and the development of new materials, necessitates a multifaceted approach.
The interface of synthetic organic chemistry, medicinal chemistry, and molecular biology is particularly fruitful. The design and synthesis of novel benzo[b]carbazole derivatives are often guided by biological hypotheses and computational predictions. nih.govresearchgate.net Subsequent biological evaluation of these compounds provides crucial feedback that informs the next cycle of molecular design and synthesis. This iterative process, which integrates experimental and computational methods, is a powerful engine for discovery. researchgate.net
Synergistic therapeutic approaches are also a promising area of research. For example, the development of carbazole/benzindole photosensitizers for combined chemo-photodynamic therapy highlights a strategy where the properties of the benzo[b]carbazole scaffold are leveraged to achieve a greater therapeutic effect than could be obtained with a single treatment modality. mdpi.comresearchgate.net Such interdisciplinary and synergistic approaches are essential for tackling complex problems like multidrug-resistant infections and cancer, and they will undoubtedly play a central role in shaping the future of benzo[b]carbazole research. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
